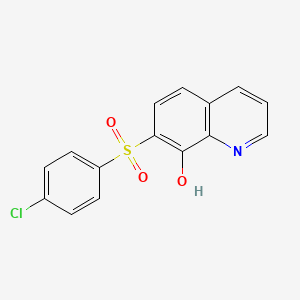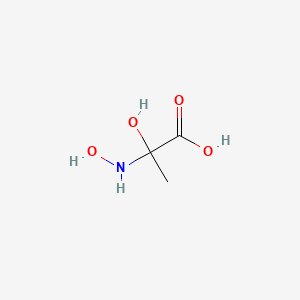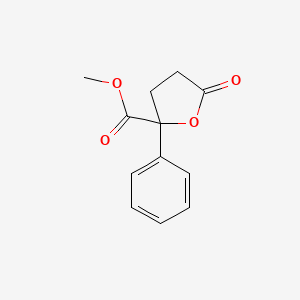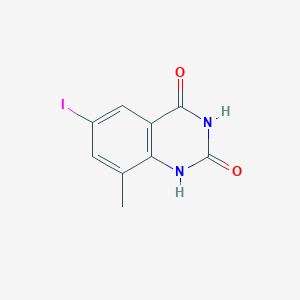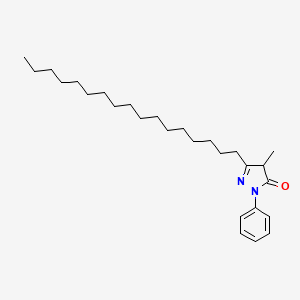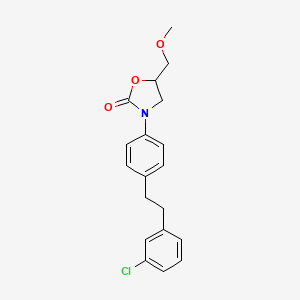
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-vinyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group and a vinyl group attached to the ring. Oxazolidinones are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries in stereoselective transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-vinyloxazolidin-2-one can be achieved through several methods:
Cyclization of Amino Alcohols: One common method involves the cyclization of amino alcohols with carbonyl compounds. For instance, the reaction of 3-phenyl-2-amino-1-propanol with an appropriate carbonyl compound under acidic or basic conditions can yield the desired oxazolidinone.
Microwave-Assisted Synthesis: Another method involves the use of microwave irradiation to accelerate the reaction between urea and ethanolamine derivatives.
Palladium-Catalyzed N-Arylation: This method involves the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides.
Industrial Production Methods
Industrial production of oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, often involves scalable methods such as:
Batch Reactors: Utilizing batch reactors for the cyclization of amino alcohols with carbonyl compounds.
Continuous Flow Reactors: Employing continuous flow reactors for microwave-assisted synthesis, which allows for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5-vinyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions include epoxides, amino alcohols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Phenyl-5-vinyloxazolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-vinyloxazolidin-2-one involves its interaction with molecular targets and pathways:
Chiral Auxiliary: As a chiral auxiliary, it facilitates the formation of enantiomerically pure compounds by controlling the stereochemistry of the reaction.
Antibacterial Activity: Oxazolidinones, including 3-Phenyl-5-vinyloxazolidin-2-one, inhibit bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
3-Phenyl-5-vinyloxazolidin-2-one is unique due to its specific substituents (phenyl and vinyl groups), which impart distinct chemical reactivity and potential applications compared to other oxazolidinones. Its versatility as a chiral auxiliary and its potential antibacterial activity make it a valuable compound in both research and industrial applications.
Propiedades
Número CAS |
69974-30-7 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
5-ethenyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
Clave InChI |
QPFRIIUKUCXUMQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CN(C(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
![4-Chloro-5-{[(prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12901935.png)
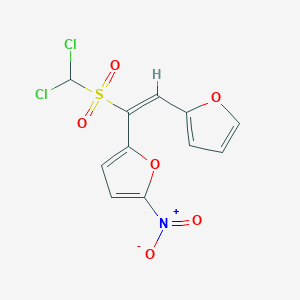
![Ethyl [bis(4-nonylphenoxy)phosphanyl]carbamate](/img/structure/B12901939.png)
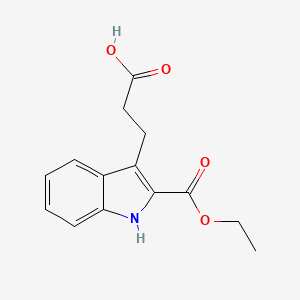

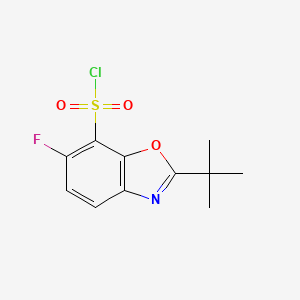
![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
